molecular formula C12H13ClN2O B166553 Buturon CAS No. 3766-60-7

Buturon

Cat. No.: B166553
CAS No.: 3766-60-7
M. Wt: 236.7 g/mol
InChI Key: BYYMILHAKOURNM-UHFFFAOYSA-N
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Description

Buturon (CAS RN: 3766-60-7; molecular formula: C₁₂H₁₃ClN₂O) is a phenylurea herbicide primarily used for pre- and post-emergent weed control in agricultural and horticultural settings . It belongs to the class of substituted urea herbicides, which inhibit photosynthesis by disrupting the electron transport chain in Photosystem II . This compound is characterized by its chlorinated aromatic ring and carbamate ester functional group, contributing to its selective herbicidal activity and moderate environmental persistence .

Properties

IUPAC Name

1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYMILHAKOURNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041699
Record name Buturon
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Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3766-60-7
Record name Buturon
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URL https://commonchemistry.cas.org/detail?cas_rn=3766-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Buturon [BSI:ISO]
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Record name Buturon
Source EPA DSSTox
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Record name Buturon
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Record name BUTURON
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Preparation Methods

The preparation of Buturon involves a three-step synthetic route:

In industrial production, these reactions are typically carried out under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures, pressures, and using appropriate catalysts to facilitate the reactions.

Chemical Reactions Analysis

Buturon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Buturon, chemically known as 3-(4-chlorophenyl)-1-methyl-1-(1-methylprop-2-ynyl)urea, exhibits unique properties that make it effective in controlling broadleaf weeds. The compound's molecular formula is C₁₂H₁₃ClN₂O, and its mechanism of action primarily involves the inhibition of photosynthesis in targeted plants, disrupting cell division by potentially inhibiting microtubule assembly.

Agricultural Applications

This compound is widely recognized for its use as a herbicide in agriculture. It has been employed to control a variety of broadleaf weeds in crops such as rice, soybeans, and sugarcane. The specific methods of application can vary based on the crop and targeted weed species. Generally, it is applied to the soil and absorbed by the roots and foliage of the weeds.

Case Study: Efficacy in Nutrient-Deficient Plants
Research has shown that the absorption and metabolism of this compound can be significantly affected by the nutrient status of plants. In studies involving wheat plants with mineral deficiencies, it was found that:

  • Increased Metabolism: The metabolism of this compound was significantly higher in nutrient-deficient conditions compared to those grown in normal media.
  • Reduced Absorption: Mineral deficiencies reduced the absorption and translocation rates of this compound and its metabolites .

Analytical Chemistry

In analytical chemistry, this compound serves as an analytical reference standard for quantifying analytes in aqueous samples. Various chromatographic techniques are employed for its quantification, which is crucial for monitoring its levels in environmental samples or studying its behavior and effects.

Methodology:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to analyze this compound concentrations in environmental samples.
  • Outcome: Quantitative measures obtained can inform regulatory compliance and environmental monitoring efforts.

Plant Physiology Research

This compound has also been utilized in studies examining the impact of mineral deficiencies on herbicide absorption and translocation within plants. Research involving radiolabeled forms of this compound ([14C]-Buturon) has provided insights into how mineral deficiencies affect herbicide dynamics .

Findings:

  • Translocation Rates: Studies indicate that mineral deficiencies can lead to reduced translocation rates of this compound within plants.
  • Efflux Dynamics: Increased efflux rates of this compound and its metabolites were observed in mineral-deficient plants compared to those grown under optimal conditions .

Environmental Science

In environmental science, this compound is monitored due to its application as a herbicide. Environmental samples such as soil and water are collected and analyzed for the presence of this compound to assess its impact on ecosystems.

Analysis Techniques:

  • Sample Collection: Soil and water samples are collected from agricultural fields where this compound was applied.
  • Quantitative Analysis: The presence of this compound is quantified using chromatographic methods to evaluate environmental contamination levels.

Mechanism of Action

Buturon exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and preventing the synthesis of adenosine triphosphate and nicotinamide adenine dinucleotide phosphate. This disruption leads to the death of the plant due to the inability to produce essential energy molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Compound CAS RN Molecular Formula Functional Groups Primary Use
This compound 3766-60-7 C₁₂H₁₃ClN₂O Chlorophenyl, carbamate ester Broadleaf weed control
Diuron 330-54-1 C₉H₁₀Cl₂N₂O Dichlorophenyl, urea Non-selective herbicide
Linuron 330-55-2 C₉H₁₀Cl₂N₂O₂ Methoxy-chlorophenyl, urea Pre-emergent weed control
Chlortoluron 15545-48-9 C₁₀H₁₃ClN₂O Methyl-chlorophenyl, urea Cereal crop protection
Butylate 2008-41-5 C₄H₈NO₃S Diallyl-chloroacetamide Grass weed control

Key Observations :

  • This compound vs. Diuron/Linuron : While all three inhibit Photosystem II, this compound’s carbamate ester group enhances its solubility in hydrophobic matrices compared to Diuron’s dichlorophenyl-urea structure .
  • This compound vs. Butylate : Butylate, a chloroacetamide, targets lipid biosynthesis rather than photosynthesis, making it more effective against grasses .

Analytical Performance

Table 2: Detection Limits and Analytical Methods for this compound and Analogues

Compound Detection Method LLOQ (ng/mL) LOD (ng/mL) Key Challenges
This compound LC-MS/MS (QTRAP® 7500) 0.2 0.05 Overestimated LOD at >1.0 µg/mL
Diuron HPLC-UV 5.0 1.0 Matrix interference in soil samples
Linuron GC-ECD 2.0 0.5 Thermal degradation during analysis
Chlortoluron UHPLC-DAD 0.5 0.1 Co-elution with metabolites

Key Findings :

  • This compound’s LOD is lower than Diuron and Linuron when using LC-MS/MS, but its calibration linearity requires careful optimization (e.g., 4-point regression to minimize residuals) .
  • Chlortoluron’s superior sensitivity with UHPLC-DAD highlights trade-offs between cost and precision .

Environmental and Regulatory Profiles

Table 3: Regulatory Limits and Environmental Persistence

Compound EPA Toxicity Class Half-life (Soil) EU MRL (mg/kg) Key Metabolites
This compound III (Low) 30–60 days 0.01 Desmethyl-buturon
Diuron II (Moderate) 90–180 days 0.05 3,4-Dichloroaniline
Butylate III (Low) 20–40 days 0.02 Sulfoxide derivatives

Key Insights :

  • This compound’s shorter soil half-life compared to Diuron reduces bioaccumulation risks but necessitates frequent application .
  • The EU’s stricter MRL for this compound (0.01 mg/kg) reflects its higher potency per unit mass .

Biological Activity

Buturon, also known as fluometuron, is a synthetic organic compound primarily used as a herbicide. Developed in the 1960s by BASF, it has been employed to control a variety of broadleaf weeds in crops such as rice, soybeans, and sugarcane. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, environmental impact, and relevant case studies.

This compound is classified as a substituted phenylurea herbicide. Its chemical formula is C12H13ClN2O\text{C}_{12}\text{H}_{13}\text{ClN}_2\text{O}, which includes a chlorine atom that contributes to its herbicidal activity. The exact mechanism by which this compound exerts its effects on plants is not fully understood; however, it is believed to disrupt cell division by inhibiting microtubule assembly, which is essential for plant growth and development .

Key Mechanisms:

  • Inhibition of Photosynthesis: this compound affects the photosynthetic pathways in targeted weeds, leading to reduced growth and eventual death.
  • Disruption of Cell Division: The herbicide likely interferes with microtubule formation, which is critical for proper cell division in plants.

Metabolism and Absorption Studies

Research has shown that the absorption and metabolism of this compound can vary significantly depending on the nutrient status of the plants. In studies involving wheat plants with mineral deficiencies, it was found that:

  • The metabolism of this compound was significantly increased in nutrient-deficient conditions compared to those grown in normal media.
  • Absorption and translocation rates were affected by mineral deficiencies, indicating that the physiological state of the plant can influence herbicide efficacy .

Environmental Impact

As an agricultural chemical, this compound's presence in the environment has raised concerns regarding its persistence and potential effects on non-target organisms. Monitoring studies have been conducted to assess its levels in soil and water samples:

  • Environmental Persistence: this compound has been noted for its environmental persistence, which can lead to accumulation in ecosystems.
  • Toxicity Assessments: Acute toxicity studies have indicated that while this compound has a lower toxicity profile compared to some alternatives, it still poses risks to aquatic life and other non-target organisms .

Data Summary

The following table summarizes key data regarding this compound's biological activity:

PropertyDescription
Chemical Formula C₁₂H₁₃ClN₂O
Primary Use Herbicide
Mechanism of Action Inhibition of photosynthesis; disruption of cell division
Environmental Persistence High
Toxicity Acute toxic; irritant

Case Studies

Several case studies have investigated the effects of this compound on various crops and environmental samples:

  • Study on Wheat Plants:
    • Conducted using radiolabeled [^14C]-Buturon.
    • Results showed increased absorption and altered metabolism in nutrient-deficient plants compared to those with adequate nutrients .
  • Environmental Monitoring:
    • Studies analyzed soil and water samples for this compound presence.
    • Findings indicated significant levels in agricultural runoff, raising concerns about contamination and ecological impact.
  • Comparative Analysis with Other Herbicides:
    • A comparative study highlighted this compound's effectiveness against specific weed species relative to other herbicides like Diuron and Tebuthiuron.
    • Results suggested that while effective, this compound's application is limited due to environmental regulations .

Q & A

Q. What analytical methodologies are recommended for detecting Buturon residues in environmental samples?

To detect this compound (CAS 3766-60-7), prioritize high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) due to their sensitivity for polar compounds. Validate methods using spiked recovery experiments in matrices like soil or water, ensuring limits of detection (LOD) ≤ 0.01 ppm. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For reproducibility, document extraction protocols (e.g., QuEChERS for soil) and calibration curves in triplicate .

Q. How can researchers design initial toxicity assays for this compound in non-target organisms?

Use standardized OECD guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia magna) to assess acute toxicity. Prepare this compound solutions in solvent carriers (e.g., acetone ≤ 0.1% v/v) to avoid solvent interference. Include negative controls and dose-response curves (e.g., 0.1–10 mg/L) with EC50 calculations. For chronic studies, monitor sublethal endpoints like growth inhibition or reproductive output over 21 days .

Q. What are the critical parameters for studying this compound’s adsorption in agricultural soils?

Focus on soil organic carbon content (OC%), pH, and clay mineralogy, as these influence this compound’s binding capacity. Conduct batch equilibrium experiments using OECD Guideline 106: mix soil samples with this compound solutions, centrifuge, and quantify supernatant concentrations via HPLC. Calculate adsorption coefficients (Kd) and normalize to OC% (Koc) to compare across soil types .

Advanced Research Questions

Q. How can contradictory data on this compound’s biodegradation pathways be resolved?

Apply isotopic labeling (e.g., ¹⁴C-Buturon) to trace degradation intermediates in controlled microcosms. Use LC-QTOF-MS for non-targeted metabolite identification and compare pathways across aerobic/anaerobic conditions. Validate findings with enzyme inhibition assays (e.g., cytochrome P450 inhibitors) to pinpoint microbial mechanisms. Address contradictions by meta-analyzing prior studies for confounding variables (e.g., temperature, microbial diversity) .

Q. What experimental frameworks are suitable for assessing this compound’s long-term ecotoxicological effects?

Adopt a PICOT structure:

  • P opulation: Freshwater invertebrates (e.g., Chironomus riparius).
  • I ntervention: Chronic exposure to 0.5–2 mg/L this compound.
  • C omparison: Unexposed cohorts.
  • O utcome: Emergence rates, genomic instability (via comet assay).
  • T ime: 60-day lifecycle. Use generalized linear mixed models (GLMMs) to account for temporal variability .

Q. How can researchers optimize photocatalytic degradation protocols for this compound in wastewater?

Design a Box-Behnken response surface model (RSM) to evaluate variables: catalyst load (TiO₂/g-C₃N₄), UV intensity, and pH. Measure degradation efficiency via HPLC and total organic carbon (TOC) removal. Characterize reactive oxygen species (ROS) using electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO). Validate scalability in pilot reactors with real wastewater matrices .

Q. What strategies mitigate cross-species variability in this compound toxicity studies?

Implement interspecies correlation estimation (ICE) models to predict toxicity for untested species. Use whole-genome sequencing to identify detoxification gene clusters (e.g., glutathione S-transferases) in resistant organisms. For in vitro models, apply liver microsomal assays (S9 fractions) to simulate metabolic activation .

Methodological Considerations

Q. How should researchers handle conflicting spectroscopic data in this compound metabolite identification?

Combine nuclear magnetic resonance (NMR) with high-resolution mass spectrometry (HRMS) for structural elucidation. Use computational tools (e.g., ACD/Labs or MNova) to predict fragmentation patterns and compare with experimental spectra. For ambiguous peaks, employ 2D-NMR techniques (COSY, HSQC) to resolve stereochemistry .

Q. What statistical approaches are robust for analyzing dose-response data with non-linear this compound effects?

Fit data to four-parameter logistic models (e.g., Hill equation) using tools like GraphPad Prism or R’s drc package. Assess model validity via residual plots and Akaike information criterion (AIC). For hormetic responses, apply biphasic models (e.g., Brain-Cousens equation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.